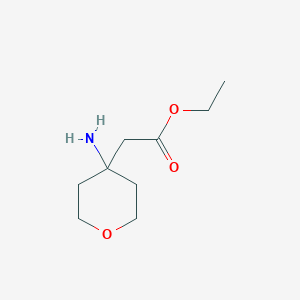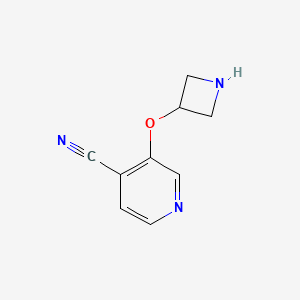
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline, also known as 4-DMP, is a synthetic organic compound that has been studied for its potential applications in scientific research. This molecule is a derivative of aniline, which is an aromatic amine. 4-DMP has been studied for its use in a variety of applications, such as drug synthesis and chemical reaction catalysts.
Wissenschaftliche Forschungsanwendungen
Docking and QSAR Studies for Kinase Inhibitors
Docking studies have been conducted on derivatives similar to the compound of interest, analyzing their orientations and active conformations as inhibitors against c-Met kinase. These studies utilize quantitative structure-activity relationship (QSAR) methods to predict inhibitory activities, highlighting the importance of structural variations in enhancing biological activities (Caballero et al., 2011).
Crystal Structure and DFT Studies
Investigations into the crystal structure of related compounds, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveal insights into molecular coplanarity and intermolecular interactions. Density Functional Theory (DFT) calculations correlate well with experimental data, providing a deeper understanding of the electronic and structural properties of these molecules (Krishnan et al., 2021).
Synthesis and Spectroscopic Properties of Metal Complexes
Research on the synthesis, structures, and spectroscopic properties of metal complexes involving aniline derivatives showcases the versatility of these compounds in forming coordination polymers with varied properties, such as fluorescence (Basu Baul et al., 2014).
Hyperbranched Polymers for Nonlinear Optics
Aniline derivatives have been utilized in the synthesis of hyperbranched polymers for applications in nonlinear optics. These polymers exhibit desirable properties like good solubility in polar organic solvents and significant second-harmonic generation signals (Zhang et al., 1997).
Chemical Modifications and Reactivity
Studies demonstrate the chemical versatility of aniline derivatives through reactions like N-iodophenylation, highlighting their potential in synthesizing novel compounds with specific functionalities (Itoh et al., 2002).
Eigenschaften
IUPAC Name |
4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-17-7-11-6-12(13,14)8-16(11)10-4-2-9(15)3-5-10/h2-5,11H,6-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWXESCIBASCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2=CC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)

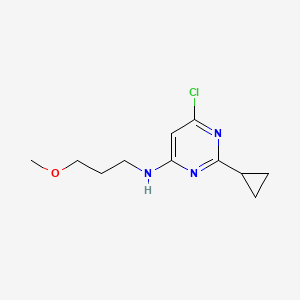

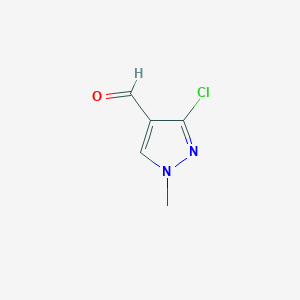
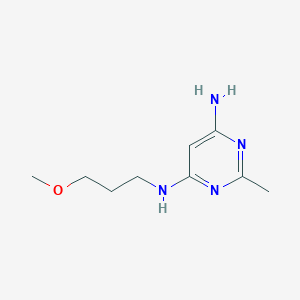

![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)

